molecular formula C10H21ClN2O2S B6660994 N-[2-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride

N-[2-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride

Cat. No.: B6660994
M. Wt: 268.80 g/mol
InChI Key: ZLRVZFRAKNOZKE-UHFFFAOYSA-N
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Description

N-[2-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. This compound features a cyclopentyl ring substituted with an aminomethyl group and a but-3-ene-1-sulfonamide moiety, making it a versatile molecule for chemical modifications and reactions.

Properties

IUPAC Name

N-[2-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S.ClH/c1-2-3-7-15(13,14)12-10-6-4-5-9(10)8-11;/h2,9-10,12H,1,3-8,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRVZFRAKNOZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCS(=O)(=O)NC1CCCC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride typically involves multiple steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving suitable precursors such as 1,5-dibromopentane.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions, often using reagents like methylamine.

    Attachment of the But-3-ene-1-sulfonamide Moiety: This step involves the reaction of the cyclopentyl amine intermediate with but-3-ene-1-sulfonyl chloride under basic conditions to form the sulfonamide linkage.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or a thiol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Sulfonic acids, thiols.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-[2-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s structure suggests potential biological activity, particularly as a ligand for certain receptors or enzymes. It could be explored for its pharmacological properties, including its ability to modulate biological pathways.

Medicine

In medicinal chemistry, this compound might be investigated for its potential as a drug candidate. Its unique structure could interact with biological targets in novel ways, offering therapeutic benefits for various diseases.

Industry

Industrially, the compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-[2-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The aminomethyl group could form hydrogen bonds or ionic interactions with biological targets, while the sulfonamide moiety might enhance its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide
  • N-[2-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrobromide
  • N-[2-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydroiodide

Uniqueness

Compared to its analogs, N-[2-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride may exhibit unique solubility, stability, and reactivity profiles due to the presence of the hydrochloride salt

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

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